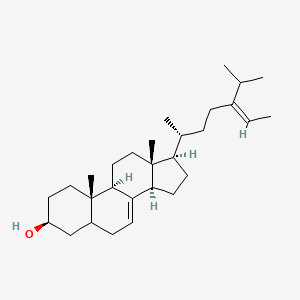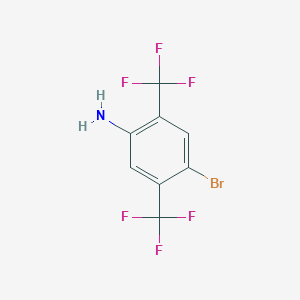
2,5-Bis(trifluoromethyl)-4-bromoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(trifluoromethyl)-4-bromoaniline is an organic compound characterized by the presence of trifluoromethyl groups and a bromine atom attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trifluoromethyl)-4-bromoaniline typically involves the introduction of trifluoromethyl groups and a bromine atom onto an aniline ring. One common method is the bromination of 2,5-Bis(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(trifluoromethyl)-4-bromoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
2,5-Bis(trifluoromethyl)-4-bromoaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(trifluoromethyl)-4-bromoaniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The bromine atom may also participate in halogen bonding, further influencing the compound’s interactions with molecular targets.
Comparison with Similar Compounds
2,5-Bis(trifluoromethyl)aniline: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromoaniline: Lacks the trifluoromethyl groups, leading to lower lipophilicity and different chemical properties.
2,5-Difluoroaniline: Contains fluorine atoms instead of trifluoromethyl groups, affecting its reactivity and applications.
Uniqueness: 2,5-Bis(trifluoromethyl)-4-bromoaniline is unique due to the combination of trifluoromethyl groups and a bromine atom, which imparts distinct chemical properties such as high lipophilicity, reactivity, and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H4BrF6N |
|---|---|
Molecular Weight |
308.02 g/mol |
IUPAC Name |
4-bromo-2,5-bis(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H4BrF6N/c9-5-1-4(8(13,14)15)6(16)2-3(5)7(10,11)12/h1-2H,16H2 |
InChI Key |
BLTKCURZAOEZNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)C(F)(F)F)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6S)-6-hydroxy-2-methyl-4-oxo-6-[(3S,7S,10S,13R,14R,15S,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B14871405.png)
![[2-(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazinylidene]propanedioic acid](/img/structure/B14871412.png)
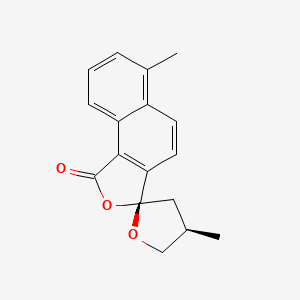
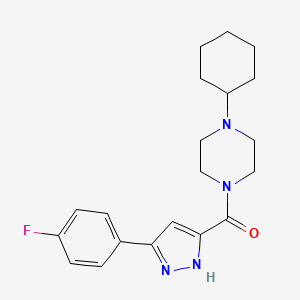
![2,7-Diamino-4-oxo-5-phenyl-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14871433.png)
![4-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14871437.png)
![6-Isobutyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14871439.png)
![N-methyl-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B14871454.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(3E,5R,6R,12E)-1,6-dihydroxytetradeca-3,12-dien-8,10-diyn-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14871457.png)
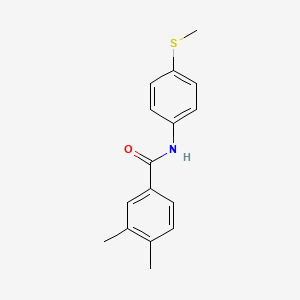
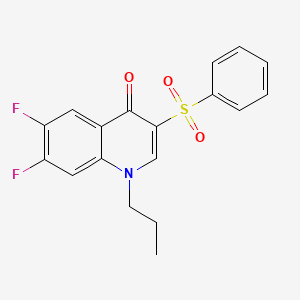
![8-Hydroxy-2-methylbenzofuro[3,2-b]quinoline-11-carboxylic acid](/img/structure/B14871485.png)
